7-Position Aminomethyl Regiochemistry Delivers a Distinct Core Architecture vs. 6-Aminomethyl-Spiro[2.5]octane
The attachment of the aminomethyl group at the 7-position of the 4-azaspiro[2.5]octane framework (rather than the 6-position) produces a unique orientation of the nucleophilic amine moiety relative to the cyclopropane ring and the Boc-protected piperidine nitrogen. This regiochemical distinction, confirmed by distinct SMILES strings (CC(C)(C)OC(=O)N1CCC(CC12CC2)CN for the 7-isomer vs. C9H17N framework for 6-aminomethyl-spiro[2.5]octane), results in a molecular weight of 240.34 g/mol for the target compound compared to 139.24 g/mol for the simpler 6-regioisomer lacking Boc protection . The 7-aminomethyl regiochemistry projects the primary amine along a different exit vector, which is critical for optimizing ligand-target interactions in SBDD [1].
Comparator: 6‑aminomethyl‑spiro[2.5]octane, MW 139.24, free amine
Δ MW: +101.1 g/mol; distinct connectivity and protecting group status
| Evidence Dimension | Regiochemistry and molecular architecture |
|---|---|
| Target Compound Data | Molecular weight 240.34 g/mol; SMILES CC(C)(C)OC(=O)N1CCC(CC12CC2)CN; aminomethyl at position 7 |
| Comparator Or Baseline | 6-Aminomethyl-spiro[2.5]octane (CAS 877201-35-9): MW 139.24, C9H17N, free amine, no Boc protection |
| Quantified Difference | MW difference of 101.1 g/mol; distinct connectivity and protecting group status |
| Conditions | Structural comparison based on CAS registry data and SMILES |
Why This Matters
Regioisomeric selection determines exit vector geometry and downstream library properties, directly impacting hit-to-lead optimization and patentability.
- [1] Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. *Bioorg. Med. Chem. Lett.*, **2021**, 128108. DOI: 10.1016/j.bmcl.2021.128108. View Source
